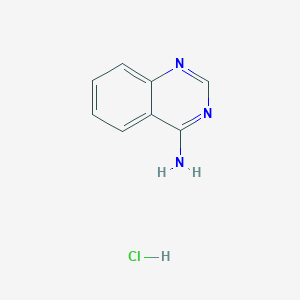








|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8]C1C=C([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23](O)=[C:24](OC)[CH:25]=3)[N:20]=[CH:19][N:18]=2)C=CC=1Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[ClH:8].[N:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]([NH2:16])=[N:18][CH:19]=1 |f:0.1,2.3.4,6.7|
|


|
Name
|
4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol trifluoroacetate
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.ClC=1C=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC)O
|
|
Name
|
(3-endo)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane
|
|
Quantity
|
0.106 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by HPLC (reverse-phase, acetonitrile/water/0.1% TFA)
|
|
Type
|
CUSTOM
|
|
Details
|
Upon removal of solvent
|
|
Type
|
ADDITION
|
|
Details
|
treated with Bio-Rad AG
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
treated with 4.0 M hydrogen chloride in dioxane (0.050 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent in vacuo
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=CN=C(C2=CC=CC=C12)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |